molecular formula C5H5NaO4 B1499328 Sodium 3-carboxybut-3-enoate CAS No. 50976-31-3

Sodium 3-carboxybut-3-enoate

Cat. No.: B1499328
CAS No.: 50976-31-3
M. Wt: 152.08 g/mol
InChI Key: VZTGWZBCSVQERN-UHFFFAOYSA-M
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Description

Sodium 3-carboxybut-3-enoate is a sodium salt derived from 3-carboxybut-3-enoic acid. Sodium carboxylates like sodium acetate trihydrate (C$2$H$3$NaO$2$·3H$2$O) are widely used in buffering and industrial processes due to their high water solubility and stability .

Properties

CAS No.

50976-31-3

Molecular Formula

C5H5NaO4

Molecular Weight

152.08 g/mol

IUPAC Name

sodium;3-carboxybut-3-enoate

InChI

InChI=1S/C5H6O4.Na/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

VZTGWZBCSVQERN-UHFFFAOYSA-M

SMILES

C=C(CC(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

C=C(CC(=O)[O-])C(=O)O.[Na+]

Other CAS No.

50976-31-3

Related CAS

97-65-4 (Parent)

Origin of Product

United States

Chemical Reactions Analysis

Reactivity with Acids and Bases

The carboxylate group participates in reversible protonation and salt-formation reactions:

  • Acidification : Regenerates the parent acid in acidic media:

    RCOONa++HClRCOOH+NaCl\text{RCOO}^-\text{Na}^++\text{HCl}\rightarrow \text{RCOOH}+\text{NaCl}
  • Reaction with Stronger Bases : Exchanges cations (e.g., with KOH to form potassium salts) .

Alkene Functionalization

The conjugated double bond in the β,γ-position undergoes characteristic alkene reactions:

Hydrogenation

Catalytic hydrogenation yields sodium 3-carboxybutanoate:

CH2=CHCOONa++H2Pd CCH2CH2COONa+\text{CH}_2=\text{CH}-\text{COO}^-\text{Na}^++\text{H}_2\xrightarrow{\text{Pd C}}\text{CH}_2\text{CH}_2-\text{COO}^-\text{Na}^+

Conditions: 60–100°C, 1–5 atm H₂ .

Halogen Addition

Electrophilic bromine or chlorine addition forms dihalogenated derivatives:

CH2=CHCOONa++X2CHX2CHX2COONa+\text{CH}_2=\text{CH}-\text{COO}^-\text{Na}^++\text{X}_2\rightarrow \text{CHX}_2-\text{CHX}_2-\text{COO}^-\text{Na}^+

Outcome: Anti-addition stereochemistry observed in analogous systems .

Esterification and Anhydride Formation

While the sodium salt itself is unreactive toward esterification, protonation to the free acid enables:

  • Ester Synthesis : Reaction with alcohols under acidic catalysis:

    RCOOH+ROHH+RCOOR+H2O\text{RCOOH}+\text{ROH}\xrightarrow{\text{H}^+}\text{RCOOR}'+\text{H}_2\text{O}
  • Anhydride Formation : Heating with acetic anhydride yields mixed anhydrides .

Oxidation and Reduction

  • Oxidation : Alkene cleavage with KMnO₄/acid forms sodium malonate derivatives.

  • Reduction : Sodium borohydride reduces the double bond selectively, preserving the carboxylate group .

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming unsaturated hydrocarbons.

  • Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions but decomposes under strongly acidic/basic conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Ethyl 3-Methylbut-3-enoate (C$7$H${12}$O$_2$): An ester with a branched double bond; exhibits low water solubility but high volatility, making it suitable for flavoring agents .
  • Sodium 4-Methoxybenzoate : An aromatic sodium carboxylate with a methoxy substituent, influencing electronic properties and spectral characteristics (e.g., UV-Vis absorption) .

Physicochemical Properties

The table below synthesizes inferred or literature-derived data for key properties:

Property Sodium 3-Carboxybut-3-enoate Sodium Acetate Trihydrate Ethyl 3-Methylbut-3-enoate Sodium 4-Methoxybenzoate
Molecular Formula C$5$H$7$NaO$_4$ C$2$H$3$NaO$2$·3H$2$O C$7$H${12}$O$_2$ C$8$H$7$NaO$_3$
Molecular Weight (g/mol) 170.10 (calculated) 136.08 128.17 174.13
Solubility in Water High 762 g/L (20°C) Low (organic solvent-soluble) Moderate (~50 g/L)
Melting Point (°C) ~200 (decomposes) 58 (hydrated form) Not reported >300
Key Reactivity Carboxylate acid-base reactions, Diels-Alder potential Neutralization, crystallization Ester hydrolysis, transesterification Aromatic substitution, UV activity

Spectroscopic and Thermal Behavior

  • This compound: Expected IR peaks at ~1600 cm⁻¹ (C=C stretching) and ~1550 cm⁻¹ (asymmetric COO⁻ stretch). Thermal analysis would likely show decomposition near 200°C, consistent with carboxylate salts.
  • Ethyl 3-Methylbut-3-enoate: IR peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (C=C). Lower thermal stability than ionic carboxylates, decomposing below 150°C .
  • Sodium 4-Methoxybenzoate : Distinct UV-Vis absorption due to the aromatic ring and methoxy group, with IR peaks for COO⁻ (~1540 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

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